molecular formula C10H13N3O B2868037 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile CAS No. 1550471-29-8

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

Cat. No.: B2868037
CAS No.: 1550471-29-8
M. Wt: 191.234
InChI Key: OOPMGIUOJRKCLV-UHFFFAOYSA-N
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Description

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS 1550471-29-8) is an organic compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . Its structure features a pyridine ring substituted with a nitrile group and a 2-(dimethylamino)ethoxy side chain, a functional motif of interest in medicinal chemistry. The SMILES notation for this compound is CN(C)CCOC1=CN=C(C=C1)C#N . While specific biological data for this compound is limited in the public domain, its core pyridine scaffold is recognized as a privileged structure in drug discovery . Structurally related pyridine and pyranopyridone derivatives are frequently investigated for their potent biological activities. Notably, such compounds have demonstrated significant antiproliferative effects in biomedical research, with some analogues shown to induce cell cycle arrest and inhibit tubulin polymerization, suggesting potential as leads for anticancer agents . The presence of both hydrogen bond acceptor sites (the nitrile and ether oxygen) and a basic tertiary amine group in its structure makes it a versatile building block for further chemical exploration and library synthesis aimed at developing new bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)12-8-10/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPMGIUOJRKCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with 2-(dimethylamino)ethanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production methods. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group or the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methanol derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives, depending on the nucleophile employed.

Scientific Research Applications

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can interact with various receptors or enzymes, modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile (CAS: 1545275-20-4)
  • Core Structure : Pyridine-2-carbonitrile.
  • Substituent: A branched alkylamino group [(3-methylbutan-2-yl)amino] at position 4.
  • Key Differences: The substituent in Compound A is a bulky, lipophilic alkyl chain, whereas the dimethylaminoethoxy group in the target compound is polar and contains an ether linkage. The dimethylaminoethoxy group may confer higher aqueous solubility due to its tertiary amine and oxygen atom, whereas Compound A’s alkylamino group likely reduces solubility .
Compound B : 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile
  • Core Structure : Pyrimidine-5-carbonitrile.
  • Substituents : Thiazole and morpholine moieties.
  • The morpholine and thiazole groups in Compound B suggest applications in kinase inhibition, while the dimethylaminoethoxy group in the target compound may favor different biological targets .

Research and Application Insights

  • Biological Activity: While direct data on the target compound is lacking, analogs like Compound B highlight the importance of substituent choice in modulating bioactivity. For example, morpholine and thiazole groups in Compound B are associated with kinase inhibition, implying that the dimethylaminoethoxy group in the target compound could be optimized for similar targets .
  • Synthetic Feasibility: The synthesis of pyridine-2-carbonitriles often involves cyanation reactions or condensation of acrylonitrile derivatives, as seen in Compound B’s preparation . The dimethylaminoethoxy chain may require specialized etherification or alkylation steps.

Biological Activity

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, characterized by the presence of a dimethylaminoethoxy group and a cyano group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparisons with similar compounds.

The chemical structure of this compound allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The mechanism of action involves interaction with specific molecular targets, likely involving receptor modulation or enzyme inhibition. The dimethylaminoethoxy group is hypothesized to enhance binding affinity to biological receptors, while the cyano group may contribute to the compound's reactivity.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in certain cancer cell lines, potentially through pathways involving NF-κB inhibition .
  • Neuroprotective Effects : The compound is being explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests promise in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have shown effectiveness against bacteria and fungi .

Comparative Analysis

To better understand the biological significance of this compound, a comparison with similar compounds is useful:

CompoundKey FeaturesBiological Activity
Pyridine-2-carbonitrileLacks dimethylaminoethoxy groupLimited activity compared to target
2-(Dimethylamino)ethoxybenzeneContains a benzene ringDifferent pharmacological profile
5-(Methoxy)pyridine-2-carbonitrileMethoxy group alters electronic propertiesVaries in anticancer efficacy

The distinct combination of functional groups in this compound contributes to its unique biological activity profile compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridine derivatives, providing insights into the potential applications of this compound:

  • Cancer Cell Studies : In vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation. For example, a study demonstrated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer activity .
  • Neuropharmacological Research : Research on piperidine derivatives indicates that compounds with similar moieties can effectively inhibit AChE and BuChE enzymes. This suggests that this compound may also exhibit dual inhibition properties beneficial for Alzheimer's treatment .
  • Antimicrobial Efficacy : A review highlighted the antimicrobial potential of pyridine compounds. While specific data on this compound remains sparse, the presence of a cyano group is often associated with enhanced antimicrobial activity in related structures .

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